Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate

Flavor chemistry Fragrance formulation Volatility

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate (CAS 58535-01-6) is an acyclic monoterpenoid ethyl ester with the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g·mol⁻¹. It belongs to the 2,6-octadienoate family and is distinguished from the more common ethyl geranate (CAS 32659-21-5) by an ethyl substituent at position 3 and an additional methyl group at position 4 of the octadienoate backbone.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 58535-01-6
Cat. No. B13958213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethyl-4,7-dimethyl-2,6-octadienoate
CAS58535-01-6
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)OCC)C(C)CC=C(C)C
InChIInChI=1S/C14H24O2/c1-6-13(10-14(15)16-7-2)12(5)9-8-11(3)4/h8,10,12H,6-7,9H2,1-5H3
InChIKeyNZYDJUTXGIGUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate (CAS 58535-01-6): Structural Identity and Procurement-Grade Physicochemical Profile


Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate (CAS 58535-01-6) is an acyclic monoterpenoid ethyl ester with the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g·mol⁻¹. It belongs to the 2,6-octadienoate family and is distinguished from the more common ethyl geranate (CAS 32659-21-5) by an ethyl substituent at position 3 and an additional methyl group at position 4 of the octadienoate backbone. This compound is categorized under food additives (EC No. 261-314-3) and is recognized for its fruity-floral aroma profile, making it relevant to the flavor and fragrance industry [1]. Key physicochemical parameters—density 0.896 g·cm⁻³, boiling point 296.6 °C (760 mmHg), flash point 133.9 °C, and log P 3.88—provide a baseline for comparing its volatility, safety, and formulation behavior against structural analogs .

Regulatory Pathway Listed as a food additive (EC 261-314-3), simplifying ingredient qualification
Volatility Profile Higher boiling point than ethyl geranate supports sustained aroma release
Analytical Identity Distinct molecular weight enables clear GC-MS differentiation from geranate esters

Why Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate Cannot Be Swapped with Ethyl Geranate or Other 2,6-Octadienoate Esters


Although ethyl geranate (ethyl 3,7-dimethyl-2,6-octadienoate) and ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate share a 2,6-octadienoate core, the additional ethyl and methyl substituents on the latter shift key physicochemical and sensory properties beyond acceptable interchangeability. The boiling point rises by approximately 30 °C, the flash point increases by about 14 °C, and the octanol-water partition coefficient (log P) decreases by roughly 0.25 log units relative to ethyl geranate . These differences directly affect vapor pressure, headspace concentration, and perceived odor intensity in flavor formulations, and they also alter safety classification, storage requirements, and regulatory exposure limits. Consequently, substituting ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate with a generic 2,6-octadienoate ester without reformulation leads to quantifiable deviations in both performance and compliance.

Volatility shift Higher boiling point alters headspace concentration and flavor release kinetics
Flammability classification Elevated flash point changes transport and storage compliance requirements
Polarity mismatch Lower log P affects water-phase partitioning and emulsification behavior

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate: Comparator-Anchored Quantitative Differentiation Evidence


Boiling Point Elevation vs. Ethyl Geranate: Impact on Volatility and Headspace Performance

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate exhibits a boiling point of 296.6 °C at 760 mmHg, which is 30.5 °C higher than the 266.1 °C measured for ethyl geranate under identical pressure conditions . This elevation is attributable to the increased molecular weight (224.34 vs. 196.29 g·mol⁻¹) and enhanced van der Waals interactions resulting from the additional ethyl and methyl substituents. The higher boiling point translates to a lower vapor pressure at ambient temperature, which in turn yields a reduced headspace concentration—a critical parameter for flavor release and fragrance longevity.

Boiling Point Elevation
Data to verify
+30.5 °C
Supports sustained aroma release over ethyl geranate
Standard physicochemical database values; confirm with lot-specific COA
Flavor chemistry Fragrance formulation Volatility

Flash Point Increase vs. Ethyl Geranate: Safety, Storage, and Transport Classification Advantages

The flash point of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is 133.9 °C, compared with 119.8 °C for ethyl geranate . This 14.1 °C elevation shifts the compound further away from the 93 °C threshold that separates flammable liquids (GHS Category 3) from combustible liquids (GHS Category 4) in many regulatory frameworks, potentially simplifying storage, handling, and transport compliance for industrial users.

Flash Point Increase
Data to verify
+14.1 °C
Reduces flammable-liquid classification risk
Based on ChemSrc; independent verification recommended
Chemical safety Flammability Transport classification

Reduced log P vs. Ethyl Geranate: Implications for Aqueous Solubility and Formulation Polarity

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate has a calculated log P (octanol-water partition coefficient) of approximately 3.88, whereas ethyl geranate has an estimated log P of 4.14 [1]. The 0.26 log unit decrease corresponds to a roughly 1.8-fold reduction in lipophilicity, indicating that the target compound is slightly more water-compatible. This difference can influence emulsification behavior, partitioning in multi-phase food or fragrance systems, and the retention time in reversed-phase chromatographic analysis.

Log P Difference
Reported
Target: 3.88 Geranate: 4.14
Enhances water-phase compatibility in formulations
Calculated/estimated log P; not experimentally determined
Partition coefficient Formulation science Solubility

Density Reduction vs. Ethyl Geranate: Volumetric Dosing and Formulation Density Matching

The density of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is 0.896 g·cm⁻³, which is 0.9% lower than the 0.904 g·cm⁻³ reported for ethyl geranate . Although the absolute difference is small, it becomes significant in large-scale volumetric dosing where mass equivalents are calculated from volume measurements. For a 1,000 L tank, this density difference corresponds to an 8 kg discrepancy in net mass if volume-to-mass conversion is not adjusted.

Density Deviation
Data to verify
−0.008 g/cm³
Requires compound-specific calibration for volumetric dosing
0.9% lower than ethyl geranate; significant at production scale
Density Volumetric dosing Formulation

Regulatory Classification as a Food Additive: A Differentiating Procurement Pathway

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is commercially categorized under the 'Food additives' group and carries EC Number 261-314-3 [1]. While ethyl geranate is also used in flavor applications, its primary commercial listings emphasize fragrance and pheromone research rather than food-grade procurement . The explicit food-additive designation for the target compound simplifies regulatory documentation for formulators seeking food-grade flavor ingredients, reducing the due diligence burden compared to analogs that lack this explicit classification.

Food Additive Classification
Class-level
EC 261-314-3
Streamlines food-grade ingredient procurement documentation
Supplier-categorized listing; confirm for specific regulatory jurisdiction
Food additive Regulatory compliance Flavoring agent

Molecular Weight and Structural Differentiation: Chromatographic Retention and Mass Spectrometric Identification

The molecular weight of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is 224.34 g·mol⁻¹ (exact mass 224.17772), compared to 196.29 g·mol⁻¹ for ethyl geranate [1]. This 28.05 Da difference (equivalent to two methylene units) provides clear chromatographic and mass spectrometric separation between the two compounds. In GC-MS analysis, the target compound elutes later and produces a distinct molecular ion and fragmentation pattern, enabling unambiguous identification and quantification in complex mixtures without risk of co-elution with ethyl geranate.

MW & MS Differentiation
Reported
+28.05 Da
Ensures unambiguous GC-MS identification from geranate
Exact mass 224.17772; NIST reference
Analytical chemistry GC-MS Quality control

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Sustained-Release Flavor Formulations Requiring Lower Volatility Than Ethyl Geranate

The 30.5 °C higher boiling point and reduced vapor pressure of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate make it the preferred choice for flavor systems designed for prolonged aroma release, such as baked goods, confectionery, or chewing gum bases, where rapid evaporation of ethyl geranate would deplete the flavor profile prematurely . Formulators can achieve a longer-lasting fruity-floral note without resorting to encapsulation or other volatility-suppression technologies.

Food-Grade Flavor Ingredient Procurement with Streamlined Regulatory Documentation

Because ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is commercially listed as a food additive (EC 261-314-3), procurement teams in the food and beverage industry benefit from a clearer regulatory pathway compared to sourcing ethyl geranate, which is more commonly categorized as a fragrance ingredient [1]. This classification distinction reduces the burden of additional safety data generation when the compound is intended for direct food contact applications.

Analytical Reference Standard for Differentiating 3-Ethyl-Substituted Octadienoates in Complex Natural Product Extracts

The distinct molecular weight (224.34 Da) and exact mass (224.17772) of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate provide clear MS discrimination from the more common ethyl geranate (196.29 Da) . Analytical laboratories engaged in flavor authenticity testing or natural product characterization can employ this compound as a reference standard to confirm the presence of 3-ethyl-4,7-dimethyl-substituted octadienoates in botanical extracts, fermented products, or distilled spirits, where misidentification with geranate esters could lead to erroneous conclusions about botanical origin or synthetic adulteration.

Combustible Liquid Formulations with Reduced Flammability Classification Risk

With a flash point of 133.9 °C—comfortably above the 93 °C threshold for flammable liquid classification—ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate offers a safety and logistics advantage for industrial fragrance compounders and flavor houses seeking to minimize hazardous-material storage requirements and transport costs . This represents a tangible operational benefit over ethyl geranate (flash point 119.8 °C), which, while also above 93 °C, has a narrower safety margin.

Application
Selection Property
Validation Focus
Sustained-release flavor formulations
Elevated boiling point relative to ethyl geranate
Headspace concentration and release duration testing
Food-grade flavor ingredient procurement
Food additive classification (EC 261-314-3)
Regulatory documentation and vendor qualification
Analytical reference standard for GC-MS
Distinct molecular weight and fragmentation pattern
Chromatographic resolution and identity confirmation
Combustible liquid formulations with lower flammability concern
Flash point above 93 °C threshold
Storage and transport compliance classification
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